REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]2[N:4]([C:8]([CH2:12][CH2:13][C:14]([O:16]CC)=[O:15])=[N:9][C:10]=2[I:11])[CH:5]=[CH:6][N:7]=1.[Li+].[OH-].Cl>O1CCCC1.C(O)C>[Cl:1][C:2]1[C:3]2[N:4]([C:8]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[N:9][C:10]=2[I:11])[CH:5]=[CH:6][N:7]=1 |f:1.2|
|
Name
|
solution
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=2N(C=CN1)C(=NC2I)CCC(=O)OCC
|
Name
|
|
Quantity
|
5.16 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed (brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |